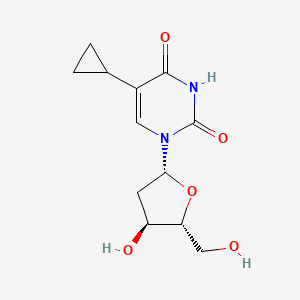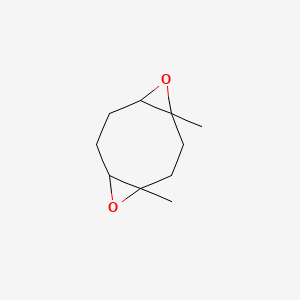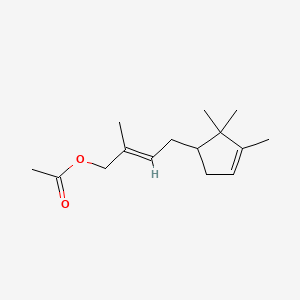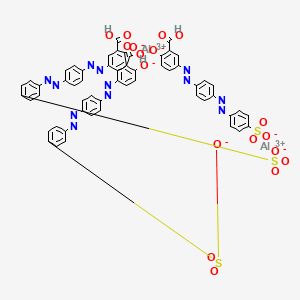
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) is a complex organometallic compound with the molecular formula C38H24Al3N8O12S2. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) typically involves the reaction of salicylic acid derivatives with diazonium salts of sulphonatophenyl compounds. The process includes multiple steps of diazotization and coupling reactions under controlled pH and temperature conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is purified through crystallization and filtration processes to achieve high purity levels required for its applications .
Analyse Des Réactions Chimiques
Types of Reactions
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of aluminum and modified azo compounds.
Reduction: It can be reduced to form amine derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions where the sulphonate groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azo compounds, amine derivatives, and oxidized aluminum complexes .
Applications De Recherche Scientifique
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is employed in staining techniques for microscopy to visualize cellular components.
Medicine: Research is ongoing into its potential use as a diagnostic agent in medical imaging.
Mécanisme D'action
The mechanism of action of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) involves its ability to form stable complexes with metal ions. The azo groups in the compound can undergo electron transfer reactions, making it useful in various redox processes. The molecular targets include metal ions and other electron-rich species, and the pathways involved are primarily related to redox chemistry and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzoate): Similar in structure but with a benzoate group instead of a salicylate group.
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)acetate): Contains an acetate group, leading to different chemical properties and applications.
Uniqueness
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) is unique due to its specific combination of azo and salicylate groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Propriétés
Numéro CAS |
84681-82-3 |
|---|---|
Formule moléculaire |
C57H36Al2N12O18S3 |
Poids moléculaire |
1327.1 g/mol |
Nom IUPAC |
dialuminum;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C19H14N4O6S.2Al/c3*24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h3*1-11,24H,(H,25,26)(H,27,28,29);;/q;;;2*+3/p-6 |
Clé InChI |
XOOCYHGRZRZNOO-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


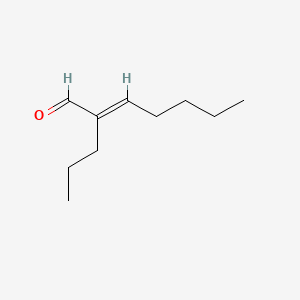
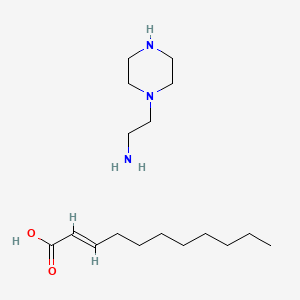
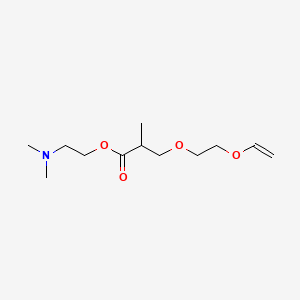

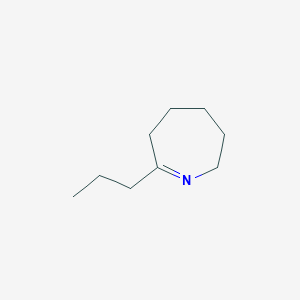

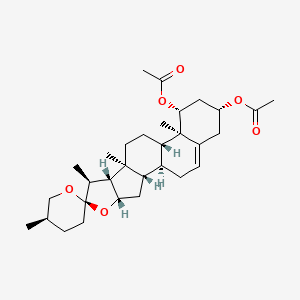
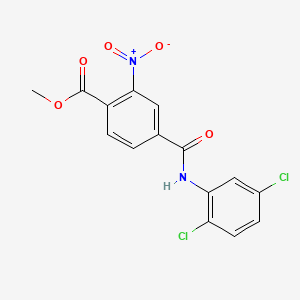
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
